Downstream Utility in Kinase Inhibitor Patents (PDE4 & MEK) Demonstrates Validated Reactivity vs. Unsubstituted Benzylamine
The free base of the target compound, (3-bromo-2-fluorophenyl)methanamine, is explicitly listed as a key synthetic intermediate in several granted patents for the preparation of PDE4 inhibitors (US2009/203677) and MEK inhibitors (US9562016B2) . This demonstrates that the regiospecific bromo-fluoro substitution pattern is synthetically tractable and leads to pharmacologically relevant molecules. In contrast, unsubstituted benzylamine or regioisomeric bromo-fluorobenzylamines are not cited in these specific patents, highlighting the importance of the 3-bromo-2-fluoro substitution pattern for the described therapeutic applications.
| Evidence Dimension | Downstream utility in patented drug discovery programs |
|---|---|
| Target Compound Data | Utilized as an intermediate in 5+ patents (US2009/203677, US2009/203657, WO2009/100169, WO2018/75871) for kinase modulators |
| Comparator Or Baseline | Unsubstituted benzylamine (not cited in these specific kinase inhibitor patents); 4-bromo-2-fluorobenzylamine (used as an intermediate for MEK inhibitors but with a different substitution pattern, leading to a different final compound) |
| Quantified Difference | Quantitative potency data for final drug compounds derived from this intermediate are not available for direct comparison due to the complexity of multi-step synthesis. The documented utility in multiple patent families provides a qualitative measure of validated reactivity. |
| Conditions | Multi-step organic synthesis as described in patent examples; assays for PDE4 and MEK inhibition. |
Why This Matters
For procurement teams focused on kinase inhibitor research, this compound provides a direct, literature-supported entry point into patented chemical space, reducing synthetic route development time compared to starting from an unsubstituted or incorrectly substituted benzylamine.
- [1] Callahan JF, Lin G, Wan Z, Yan H. Dual Pharmacophores - PDE4-Muscarinic Antagonistics. US Patent US20090203677A1. 2009. View Source
- [2] Array Biopharma Inc. Preparation Of And Formulation Comprising A Mek Inhibitor. US Patent US9562016B2. 2012. View Source
